molecular formula C22H20N2O2S B8796564 7-(diethylamino)-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one

7-(diethylamino)-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Cat. No. B8796564
M. Wt: 376.5 g/mol
InChI Key: NLCYEOPKNWTBLN-UHFFFAOYSA-N
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Patent
US04404389

Procedure details

8.3 parts of 7-diethylamino-3-thiocarbamoylcoumarin and 7 parts of ω-bromo-acetophenone in 30 parts by volume of isopropyl alcohol are boiled with 3 parts of triethylamine for 1 hour. The precipitate is filtered off and washed with isopropyl alcohol and water. 9.1 parts (80.6% of theory) of 7-diethylamino-3-(4-phenylthiazol-2-yl)-coumarin of melting point 127°-130° C. are obtained.
Name
7-diethylamino-3-thiocarbamoylcoumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:18][CH3:19])[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:15](=[S:17])[NH2:16])[C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)[CH3:2].Br[CH2:21][C:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=O.C(O)(C)C>C(N(CC)CC)C>[CH2:18]([N:3]([CH2:1][CH3:2])[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:15]3[S:17][CH:21]=[C:22]([C:24]4[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=4)[N:16]=3)[C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)[CH3:19]

Inputs

Step One
Name
7-diethylamino-3-thiocarbamoylcoumarin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C(N)=S)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with isopropyl alcohol and water

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C=1SC=C(N1)C1=CC=CC=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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